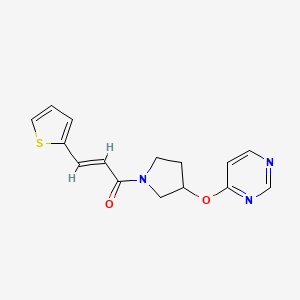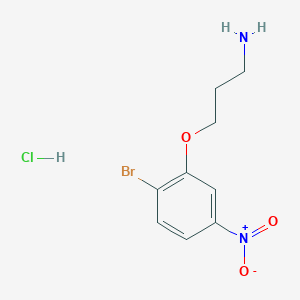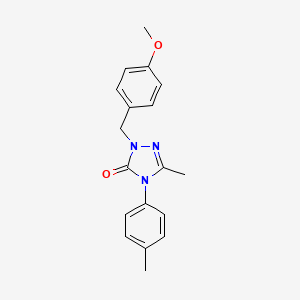![molecular formula C23H18N2O4S B2481597 1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dion CAS No. 845803-47-6](/img/structure/B2481597.png)
1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Methoxyphenylthiazol-Oxadiazolonderivate wurden synthetisiert und auf ihre antibakterielle und antifungale Aktivität in vitro untersucht . Diese Verbindungen zeigen vielversprechende Ergebnisse als potenzielle antimikrobielle Wirkstoffe. Weitere Studien könnten ihre Wirksamkeit gegen bestimmte Krankheitserreger und Wirkmechanismen untersuchen.
Antikrebs-Potenzial
Verbindungen, die die Oxadiazol-Einheit enthalten, haben Antikrebs-Eigenschaften gezeigt . Methoxyphenylthiazol-Oxadiazolone könnte ähnliche Effekte aufweisen. Die Untersuchung seiner Auswirkungen auf Krebszelllinien, das Verständnis seiner Interaktionen mit zellulären Zielstrukturen und die Bewertung seines Toxizitätsprofils sind entscheidende Schritte bei der Erforschung seines Potenzials als Antikrebsmittel.
Anticonvulsive Eigenschaften
Thiazol-haltige Moleküle wurden auf ihre antikonvulsive Aktivität untersucht . Methoxyphenylthiazol-Oxadiazolone könnte in Tiermodellen untersucht werden, um seine Fähigkeit zur Vorbeugung oder Reduktion von Krampfanfällen zu beurteilen. Struktur-Aktivitäts-Beziehungen können Modifikationen für eine verbesserte Wirksamkeit leiten.
Antioxidative Kapazität
Thiazol-Derivate sind für ihre antioxidativen Eigenschaften bekannt . Methoxyphenylthiazol-Oxadiazolone könnte eine Radikalfängeraktivität aufweisen. In-vitro-Assays und mechanistische Studien können Aufschluss über sein antioxidatives Potenzial und seine Relevanz bei oxidativen Stress-bedingten Erkrankungen geben.
Entzündungshemmende Wirkungen
Thiazol-haltige Verbindungen haben entzündungshemmende Aktivität . Methoxyphenylthiazol-Oxadiazolone könnte auf seine Fähigkeit untersucht werden, entzündungshemmende Signalwege zu modulieren. Tiermodelle und Zellassays würden Einblicke in seine entzündungshemmenden Mechanismen liefern.
Histon-Deacetylase-Inhibition
Thiazol-basierte Moleküle wurden als Histon-Deacetylase-Inhibitoren untersucht . Methoxyphenylthiazol-Oxadiazolone könnte die epigenetische Regulation beeinflussen, indem es auf Histon-Deacetylasen abzielt. In-silico-Studien und biochemische Assays können sein Potenzial in diesem Zusammenhang aufklären.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-12-7-8-17-16(9-12)20(26)18-19(14-5-4-6-15(10-14)28-3)25(22(27)21(18)29-17)23-24-13(2)11-30-23/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXYVHFEXFVALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)







![5-((2-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481529.png)
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B2481530.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2481536.png)

